molecular formula C20H19ClN4O4S2 B2723066 N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide CAS No. 896024-28-5

N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide

Cat. No.: B2723066
CAS No.: 896024-28-5
M. Wt: 478.97
InChI Key: PLSNYKQOQUSECH-UHFFFAOYSA-N
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Description

N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide is a potent and selective investigational inhibitor of Histone Deacetylase 6 (HDAC6). This compound exhibits high specificity for the HDAC6 isozyme over other class I and IIb HDACs , making it a valuable chemical probe for dissecting the unique biological functions of HDAC6. Research utilizing this inhibitor focuses on elucidating the role of HDAC6 in cellular processes beyond histone modification, primarily through its regulation of key cytoplasmic substrates such as α-tubulin, HSP90, and cortactin. HDAC6 is a critical regulator of cell motility, protein aggregation, and immune synapse formation , and its inhibition is a area of interest in oncology and neuroscience. Consequently, this inhibitor is employed in preclinical studies to investigate potential therapeutic strategies for cancers, neurodegenerative diseases like Alzheimer's and Parkinson's, and other conditions linked to HDAC6 dysfunction. Its mechanism involves binding to the catalytic domain of HDAC6, leading to increased α-tubulin acetylation and disruption of HDAC6-dependent protein complexes, which can result in impaired metastasis, reduced protein aggregate clearance, and modulation of the cellular stress response. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O4S2/c1-3-29-14-7-4-12(5-8-14)18(27)23-19-24-25-20(31-19)30-11-17(26)22-15-10-13(21)6-9-16(15)28-2/h4-10H,3,11H2,1-2H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSNYKQOQUSECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide is a complex organic compound featuring a 1,3,4-thiadiazole moiety, which has been associated with a variety of biological activities. This article reviews the biological activity of this compound by synthesizing findings from recent studies and literature.

Structure and Properties

The compound consists of several functional groups that contribute to its biological activity:

  • Thiadiazole Ring : Known for its diverse biological activities including antimicrobial, antitumor, and anti-inflammatory effects.
  • Chloro and Methoxy Substituents : These groups may enhance lipophilicity and bioactivity.
  • Ethoxy Group : Impacts solubility and bioavailability.

Antimicrobial Activity

  • Mechanism of Action : The 1,3,4-thiadiazole derivatives exhibit significant antimicrobial properties due to their ability to disrupt bacterial cell membranes and inhibit key metabolic pathways. The presence of the thiadiazole ring enhances the interaction with biological macromolecules like DNA and proteins .
  • Case Studies :
    • A study demonstrated that derivatives of 1,3,4-thiadiazole showed promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values lower than standard antibiotics like ampicillin .
    • Another investigation highlighted that compounds with the thiadiazole scaffold displayed antifungal activity against strains like Candida albicans and Aspergillus niger, suggesting a broad-spectrum efficacy .

Anticancer Activity

  • In Vitro Studies : The compound's cytotoxicity was evaluated against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). Results indicated that certain derivatives exhibited IC50 values as low as 2.32 µg/mL, indicating potent antitumor activity .
  • Mechanism of Action : The anticancer effects are attributed to the ability of the thiadiazole derivatives to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .

Other Biological Activities

  • Antioxidant Activity : Some studies have reported that compounds based on the thiadiazole structure possess antioxidant properties, which can mitigate oxidative stress-related diseases. For instance, IC50 values for radical scavenging activities ranged from 25.17 to 43.55 µM in various assays .
  • Anti-inflammatory Effects : The presence of specific substituents on the thiadiazole ring has been linked to reduced inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by:

  • Substituent Positioning : Variations in the position of ethoxy or chloro groups significantly affect biological potency.
  • Chain Length and Branching : Modifications in the carbon chain length or branching can enhance lipophilicity and cellular uptake.

Summary Table of Biological Activities

Biological ActivityTarget Organisms/CellsIC50/MIC ValuesReferences
AntibacterialS. aureus, E. coliMIC < 62.5 μg/mL
AntifungalC. albicans, A. nigerMIC = 32.6 μg/mL
AnticancerMCF-7, HepG2IC50 = 2.32 µg/mL
AntioxidantDPPH Radical ScavengingIC50 = 25.17 - 43.55 µM

Scientific Research Applications

Biological Activities of Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold has been widely studied for its pharmacological properties. Compounds containing this moiety exhibit a range of biological activities including:

  • Antimicrobial Activity : Thiadiazole derivatives have shown significant antibacterial and antifungal properties. For instance, compounds with halogen substitutions have demonstrated enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as antifungal activity against Candida albicans and Aspergillus niger .
  • Anticancer Properties : Various studies have highlighted the anticancer potential of thiadiazole derivatives. Research indicates that these compounds can inhibit the proliferation of cancer cells in vitro and in vivo. For example, specific derivatives have been shown to induce apoptosis in leukemia and melanoma cell lines . The ability to modify the thiadiazole structure allows for the development of compounds with improved efficacy against different cancer types.
  • Anticonvulsant Effects : The anticonvulsant activity of thiadiazole derivatives has also been documented. Certain modifications to the thiadiazole ring structure have resulted in compounds that display significant anticonvulsant effects in animal models . This suggests that N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide may hold promise for further development in treating epilepsy.

Antimicrobial Activity

A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their antimicrobial activity. Notably:

  • Compounds with chlorinated and fluorinated phenyl groups exhibited MIC values lower than standard antibiotics such as ampicillin and fluconazole .

Anticancer Activity

In a study involving 24 annulated 1,3,4-thiadiazole compounds:

  • Five derivatives were identified as potential anticancer agents based on their ability to decrease cell viability in various cancer cell lines .

Anticonvulsant Activity

Research conducted on modified 1,3,4-thiadiazoles demonstrated:

  • Certain derivatives showed promising results in reducing seizure activity in animal models when compared to established anticonvulsants like phenytoin .

Comparison with Similar Compounds

Structural Analog 1: N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1)

Key Features :

  • Core Structure : 1,3,4-thiadiazole linked to a trichloroethyl-acetamide group.
  • Synthesis : Cyclization in concentrated sulfuric acid yields high-purity products (97.4% yield) .
  • Physicochemical Properties :
    • Melting Point: 503–504 K (acetic acid recrystallization).
    • IR Spectra: Strong absorption at 1670 cm⁻¹ (amide C=O stretch) .
  • Comparison :
    • The trichloroethyl group enhances electrophilicity but reduces solubility compared to the ethoxybenzamide group in the target compound.
    • Both compounds share a thiadiazole core, but the target’s thioether linkage may improve metabolic stability over the direct amide bond in 4.1.

Structural Analog 2: N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide

Key Features :

  • Core Structure : Thiazole ring substituted with chloro and difluorobenzamide.
  • Biological Activity : Targets pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism .
  • Crystallography :
    • Intermolecular hydrogen bonds (N–H⋯N, C–H⋯F/O) stabilize crystal packing .
  • Comparison: The thiazole ring (vs. Fluorine substituents in this analog may increase membrane permeability compared to the target’s methoxy and ethoxy groups.

Structural Analog 3: 2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9)

Key Features :

  • Core Structure : Imidazole-thioacetamide hybrid with fluorophenyl and methoxyphenyl groups.
  • Synthesis : Potassium carbonate-mediated coupling of thiols with chloroacetamides .
  • Comparison :
    • The imidazole-thioacetamide scaffold differs from the target’s thiadiazole-thioether linkage but shares sulfur-based connectivity.
    • Fluorophenyl groups may enhance target selectivity compared to the chloro-methoxyphenyl group in the target compound.

Critical Analysis of Structural and Functional Differences

  • Thiadiazole vs. Thiazole/Imidazole : The 1,3,4-thiadiazole core in the target compound and Analog 1 provides rigidity and metabolic resistance, whereas thiazole/imidazole rings in Analogs 2–3 may facilitate stronger hydrogen bonding .
  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., Cl, F): Enhance receptor binding but may reduce bioavailability.
    • Alkoxy Groups (e.g., methoxy, ethoxy): Improve solubility and pharmacokinetics.
  • Synthetic Routes : Sulfuric acid-mediated cyclization (Analog 1) vs. pyridine-based acylation (Analog 2) highlight divergent purity and scalability challenges.

Q & A

Q. What synthetic methodologies are optimized for constructing the 1,3,4-thiadiazole core in this compound?

The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazide derivatives with phosphorus oxychloride (POCl₃) under reflux conditions. For example, in -benzamidoacetic acid was reacted with thiosemicarbazide and POCl₃ to form the thiadiazole backbone. Microwave-assisted synthesis ( ) has also been employed to reduce reaction times (e.g., from 4 hours to 1 hour) while maintaining yields >75%. Key parameters include stoichiometric control of POCl₃ (3 mol equivalents) and post-reaction basification with KOH to isolate intermediates .

Q. How are intermediates and final products characterized to confirm structural fidelity?

Multi-technique validation is critical:

  • NMR : ¹H/¹³C NMR (400 MHz) identifies proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm in ) and confirms amide/ether linkages.
  • IR : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~3310 cm⁻¹ (N-H stretch) verify functional groups ( ).
  • Mass spectrometry : High-resolution MS (e.g., Waters Micro Mass ZQ 2000) confirms molecular ions (e.g., [M+H]+ = 384 in ) .
  • X-ray crystallography : Used in to resolve ambiguities in stereochemistry and hydrogen-bonding networks (R factor = 0.050) .

Q. What in vitro biological assays are recommended for preliminary anticancer evaluation?

Antiproliferative activity is commonly assessed via MTT assays against cancer cell lines (e.g., MCF-7, HeLa). and highlight IC₅₀ values in the 10–50 µM range. Dose-response curves (0.1–100 µM) and comparison to standard agents (e.g., doxorubicin) are critical for benchmarking. Solubility in DMSO (≥10 mM) and stability in PBS should be confirmed prior to screening .

Advanced Research Questions

Q. How can conflicting data on thiadiazole derivative cytotoxicity be resolved?

Discrepancies in IC₅₀ values (e.g., vs. 3) may arise from substituent effects or assay conditions. Systematic SAR studies are needed:

  • Substituent variation : Compare analogs with electron-withdrawing (e.g., -Cl) vs. donating (-OCH₃) groups on the benzamide ring ( ).
  • Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times. used 72-hour exposures, while used 48-hour tests .
  • Apoptosis vs. necrosis : Confirm mechanisms via Annexin V/PI flow cytometry (absent in current evidence).

Q. What strategies address low yields in heterocyclization steps (e.g., thiadiazole formation)?

Challenges in isolating intermediates (e.g., co-crystals in ) require:

  • Solvent optimization : Replace ethanol with DMSO/water (2:1) for recrystallization ( ).
  • Catalytic additives : Introduce KI (0.1 eq.) to accelerate cyclization (noted in for analogous thiazole syntheses).
  • Temperature control : Microwave irradiation ( ) vs. conventional heating may reduce side reactions .

Q. How can computational methods enhance understanding of structure-activity relationships?

Molecular docking (e.g., AutoDock Vina) in identified interactions with kinase ATP-binding pockets (binding energy ≤ -8.5 kcal/mol). Key steps:

  • Protein preparation : Use crystallographic structures (e.g., PDB ID 1ATP) with removed water and added hydrogens.
  • Ligand flexibility : Apply Lamarckian genetic algorithms for conformational sampling.
  • Validation : Compare docking poses with X-ray data (e.g., ) to assess predictive accuracy .

Q. What analytical pitfalls arise in characterizing sulfur-containing intermediates?

Thiol and disulfide byproducts (e.g., in ) complicate LC-MS and NMR:

  • LC-MS : Use ESI-negative mode to detect deprotonated thiols (m/z = [M-H]⁻).
  • NMR : Add D₂O to suppress -SH proton signals (δ 1.5–2.5 ppm).
  • Redox stabilization : Include 1 mM EDTA in buffers to prevent metal-catalyzed oxidation .

Methodological Considerations Table

ChallengeSolutionKey Evidence
Low cyclization yieldsMicrowave-assisted synthesis, KI catalysis
Ambiguous NMR assignments2D NMR (COSY, HSQC), X-ray validation
Biological data variabilityStandardized MTT protocols, SAR profiling
Thiol oxidation artifactsEDTA stabilization, ESI-negative LC-MS

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